molecular formula C8H4F3N3O2 B3156508 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)- CAS No. 832127-71-6

1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)-

Cat. No.: B3156508
CAS No.: 832127-71-6
M. Wt: 231.13 g/mol
InChI Key: ZCLVCPACAHZSKP-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazin-4(3H)-one derivatives are heterocyclic compounds with a fused triazinone-benzene core, known for their broad pharmacological activities. The specific derivative 3-hydroxy-8-(trifluoromethyl)-1,2,3-benzotriazin-4(3H)-one incorporates a hydroxyl (-OH) group at position 3 and a trifluoromethyl (-CF₃) group at position 6. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing biological activity .

This compound is synthesized via functionalization of the benzotriazinone core, often using reagents like TCT:DMF (2,4,6-trichloro-1,3,5-triazine:N,N-dimethylformamide adduct) to introduce sulfonamide or other substituents . Its structural uniqueness lies in the electron-withdrawing -CF₃ group, which modulates electronic properties and binding affinity to biological targets, such as α-glucosidase .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-8-(trifluoromethyl)-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-3-1-2-4-6(5)12-13-14(16)7(4)15/h1-3,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLVCPACAHZSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=NN(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467281
Record name 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832127-71-6
Record name 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)- typically involves the following steps:

    Formation of the Benzotriazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)- has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: It can be used as a probe or marker in various biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Core Modifications :

  • Parent compound (1,2,3-benzotriazin-4(3H)-one) : Lacks substituents at positions 3 and 7. Synthesized via diazotization-cyclization of anthranilic acid derivatives, yielding a melting point of 216–218°C and moderate solubility in organic solvents .
  • 3-Indolylmethyl derivatives : Substituents at position 3 enhance chorismate mutase inhibition (IC₅₀ < 10 µM) . Synthesis involves Pd/Cu-catalyzed coupling, requiring specialized catalysts .
Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Solubility Key Substituents
3-Hydroxy-8-(trifluoromethyl)- ~265 (estimated) Not reported Organic solvents, alkaline media -OH, -CF₃
Parent (1,2,3-benzotriazin-4(3H)-one) 161.14 216–218 Organic solvents, DMF None
3-(3-Nitrophenyl)- 268.23 Not reported Low aqueous solubility -NO₂
3-Indolylmethyl- ~280 (estimated) Not reported DCM:DMF (1:1) Indole moiety

Biological Activity

1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)- (CAS No. 832127-71-6) is a compound of significant interest due to its diverse biological activities and potential applications in pharmacology and agriculture. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H4F3N3O2
  • Molecular Weight : 231.13 g/mol
  • Structure : The compound features a benzotriazine core with a hydroxyl group and a trifluoromethyl substituent, which may contribute to its biological properties.

Biological Activity Overview

1,2,3-Benzotriazin-4(3H)-one derivatives have been studied for their various biological activities, including:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that certain benzotriazine derivatives can induce apoptosis in cancer cells.
  • Neuropharmacological Effects : These compounds have shown promise as ligands for serotonin receptors, potentially aiding in the treatment of psychiatric disorders.

The biological activity of 1,2,3-benzotriazin-4(3H)-one is attributed to several mechanisms:

  • Serotonin Receptor Modulation : Certain derivatives have been identified as ligands for the 5-HT1A receptor, which is crucial for mood regulation and anxiety management. For example, studies have demonstrated that specific substitutions on the benzotriazine structure enhance binding affinity and selectivity towards serotonin receptors .

Table 1: Affinities of Selected Derivatives to Serotonin Receptors

CompoundReceptor TypeBinding Affinity (nM)
Benzotriazin Derivative A5-HT1A181
Benzotriazin Derivative B5-HT2A194
Benzotriazin Derivative C5-HT2C165

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzotriazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Properties

Research has shown that certain derivatives trigger apoptosis in human cancer cell lines through the activation of caspase pathways. In vitro assays demonstrated that these compounds could reduce cell viability significantly in a dose-dependent manner .

Case Study 3: Neuropharmacological Evaluation

In vivo studies assessed the effects of selected benzotriazine derivatives on anxiety-related behaviors in rodent models. Compounds were administered at varying doses, and behavioral tests indicated significant anxiolytic effects compared to control groups .

Toxicological Considerations

While exploring the biological activity of benzotriazine derivatives, it is crucial to consider their toxicity profiles. Some compounds have been classified as having acute toxicity and irritant properties, necessitating careful handling and further toxicological assessment .

Q & A

Basic Questions

Q. What are the primary synthetic pathways for 3-hydroxy-8-(trifluoromethyl)-1,2,3-benzotriazin-4(3H)-one?

  • Methodology : The compound can be synthesized via thermal condensation of α-amino acids to form 3H-1,4-benzodiazepine-2,5-diones, or through controlled pyrolysis to yield quinazoline derivatives. Computational modeling (e.g., density functional theory) is recommended to optimize reaction conditions and minimize side products like isoindolinones .
  • Key Considerations : Monitor reaction temperatures to avoid decomposition. Use inert atmospheres to stabilize intermediates.

Q. What safety protocols are critical when handling this compound?

  • Toxicity Data : The compound exhibits acute toxicity, skin/eye irritation, and respiratory hazards. Use fume hoods, nitrile gloves, and safety goggles. Conduct risk assessments for waste disposal due to trifluoromethyl groups, which may persist in the environment .

Q. How is the compound characterized spectroscopically?

  • Techniques :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoromethyl substitution and hydroxyl positioning.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3400 cm1^{-1} (O-H stretch) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence photocatalytic reactivity in isoindolinone synthesis?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the C8 position, facilitating nitrogen-mediated hydrogen atom transfer (HAT) under blue-light photocatalysis. Kinetic studies using UV-vis spectroscopy and radical trapping agents (e.g., TEMPO) confirm this pathway .
  • Optimization : Adjust light intensity (450–470 nm) and catalyst loading (e.g., Ru(bpy)32+_3^{2+}) to improve yields.

Q. What computational approaches predict its electrostatic potential for enzyme inhibition studies?

  • Methods :

  • Electrostatic Potential Mapping : DFT calculations (e.g., B3LYP/6-311G**) to visualize charge distribution (Figure 6 in ).
  • Molecular Docking : Simulate interactions with alpha-glucosidase active sites using AutoDock Vina. Correlate results with in vitro IC50_{50} values .
    • Data Table :
ParameterValue (kcal/mol)
Binding Affinity-8.2 ± 0.3
H-bond Interactions3

Q. How does this compound compare to DEPBT in peptide coupling efficiency?

  • Comparative Analysis :

  • DEPBT : Yields >90% in peptide synthesis due to reduced racemization. Derived from 3-hydroxy-1,2,3-benzotriazin-4(3H)-one via phosphorylation .
  • Current Compound : The trifluoromethyl group may enhance solubility in non-polar solvents but requires optimization for coupling reactions.
    • Recommendation : Test coupling efficiency using model peptides (e.g., Z-Gly-Leu-OH) under varying pH (6.5–8.0) and solvent conditions (DMF vs. THF) .

Contradictions and Gaps in Literature

  • Synthetic Yields : reports high yields for benzodiazepine derivatives, while notes moderate yields (~65%) for isoindolinones. This discrepancy suggests substrate-specific reactivity requiring further mechanistic studies.
  • Toxicity : Acute toxicity data ( ) conflict with limited ecotoxicological profiles. Prioritize in vivo assays to assess chronic exposure risks.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)-

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